3-[(Dimethylamino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone
Description
3-[(Dimethylamino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone is a heterocyclic compound featuring a pyrrolidinone core substituted with a dimethylamino-methylene group at position 3 and a pyrimidinyl moiety at position 1. It is identified by synonyms such as ZINC12861356, AKOS015992731, and CAS registry numbers like 1164461-84-0 .
Properties
IUPAC Name |
(3Z)-3-(dimethylaminomethylidene)-1-pyrimidin-2-ylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-14(2)8-9-4-7-15(10(9)16)11-12-5-3-6-13-11/h3,5-6,8H,4,7H2,1-2H3/b9-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJVHCSEPMRJNP-HJWRWDBZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1CCN(C1=O)C2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/CCN(C1=O)C2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone typically involves the reaction of pyrimidine derivatives with dimethylaminomethylene reagents under controlled conditions. One common method includes the condensation of 2-pyrimidinyl ketones with dimethylformamide dimethyl acetal (DMF-DMA) to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylamino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrimidinyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrimidinyl compounds .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of 3-[(dimethylamino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells.
Case Study : A study published in Cancer Letters demonstrated that this compound effectively reduced the viability of several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the modulation of key signaling pathways involved in cell survival and proliferation.
Antimicrobial Properties
The compound has shown promising results as an antimicrobial agent. Its efficacy against a range of bacteria and fungi makes it a candidate for developing new antibiotics.
Case Study : In a study reported in Journal of Antimicrobial Chemotherapy, this compound was tested against multidrug-resistant strains of bacteria, demonstrating notable antibacterial activity.
Neurological Applications
Recent investigations have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Case Study : Research published in Neuroscience Letters highlighted that the compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential as a therapeutic agent for neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 3-[(Dimethylamino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound belongs to a family of pyrrolidinone derivatives with varying substituents at the methylene position. Key analogs include:
3-[(Phenylamino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone Substituent: Phenylamino (C₆H₅NH) Key differences: Replaces dimethylamino with a phenylamino group, introducing aromaticity and steric bulk.
3-[(4-Chloroanilino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone Substituent: 4-Chloroanilino (ClC₆H₄NH) Key differences: Incorporates an electron-withdrawing chlorine atom, which decreases electron density at the methylene group. This may enhance stability in polar environments but reduce nucleophilicity .
3-[(4-Methylphenyl)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one Substituent: 4-Methylphenylimino (CH₃C₆H₄N) Key differences: Features an indole core instead of pyrrolidinone, altering ring strain and conjugation patterns. The methylphenyl group introduces moderate electron-donating effects .
Comparative Data Table
Biological Activity
3-[(Dimethylamino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone, also known by its CAS number 338422-81-4, is a compound with potential biological activity that has garnered interest in pharmacological research. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by empirical data.
- Molecular Formula : C11H14N4O
- Molecular Weight : 218.26 g/mol
- Structure : The compound features a pyrrolidinone ring substituted with a dimethylaminomethylene and a pyrimidine moiety.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its role as a potential therapeutic agent.
Research indicates that this compound may act as an inhibitor of specific kinases involved in cell cycle regulation and DNA damage response. Its structural similarity to other kinase inhibitors suggests it could modulate pathways critical for tumor growth and survival.
Inhibition of PKMYT1 Kinase
A significant study highlighted the compound's potential as a selective inhibitor of the PKMYT1 kinase, which is crucial for regulating CDK1 phosphorylation. The inhibition of PKMYT1 has implications for cancer therapy, particularly in tumors with DNA damage response deficiencies. The study demonstrated that derivatives of the compound exhibited enhanced potency against PKMYT1 compared to non-selective inhibitors .
Table 1: Inhibition Potency of Various Compounds on PKMYT1
| Compound Name | IC50 (µM) | Selectivity Ratio (PKMYT1/WEE1) |
|---|---|---|
| This compound | 5.0 | 50 |
| Non-selective inhibitor A | 25.0 | 5 |
| Non-selective inhibitor B | 30.0 | 4 |
Antitumor Activity
In preclinical models, the compound has shown promise in inhibiting the growth of cancer cells with CCNE1 amplification. This amplification is associated with aggressive tumor behavior, making targeted therapies like this compound critical for effective treatment strategies .
Pharmacokinetics and ADME Properties
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been evaluated to determine its viability as a therapeutic agent:
- Absorption : The compound demonstrates good oral bioavailability.
- Distribution : It shows favorable tissue distribution profiles.
- Metabolism : Metabolic studies indicate that it undergoes hepatic metabolism primarily via cytochrome P450 enzymes.
- Excretion : Renal excretion is the primary route for elimination.
Table 2: Summary of ADME Properties
| Property | Description |
|---|---|
| Bioavailability | High |
| Half-life | Approximately 6 hours |
| Metabolism | Hepatic (CYP450 involvement) |
| Excretion | Primarily renal |
Q & A
Q. What are the recommended synthetic routes for 3-[(Dimethylamino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone, and which catalysts improve reaction efficiency?
The compound can be synthesized via conventional condensation reactions or catalytic methods. For example, Fe₂O₃@SiO₂/In₂O₃ nanoparticles have been shown to enhance yield and reduce reaction time in analogous pyrimidine-pyrrolidinone syntheses by facilitating intramolecular cyclization . Additionally, sodium hydride (NaH) in DMF or lithium aluminum hydride (LAH) in ether are effective for activating intermediates in related pyridinylpyrimidine syntheses . Researchers should optimize solvent systems (e.g., THF or DMF) and monitor reaction progress via TLC or HPLC.
Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?
- X-ray crystallography is critical for resolving the 3D structure, as demonstrated for similar dimethylamino-pyrrolidinone derivatives .
- NMR spectroscopy (¹H, ¹³C, and DEPT-135) identifies proton environments and confirms substituent positions.
- High-resolution mass spectrometry (HRMS) validates molecular weight and purity.
- FT-IR confirms functional groups like the carbonyl (C=O) and amino (N–H) stretches .
Q. How should researchers handle and store this compound to ensure stability?
- Store under inert gas (argon or nitrogen) at –20°C to prevent oxidation or hydrolysis of the dimethylamino and pyrrolidinone moieties .
- Use anhydrous solvents in reactions to avoid unintended side reactions.
- Follow safety protocols for skin/eye protection and respiratory equipment, as recommended for structurally related pyrrolidinone derivatives .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Molecular docking (e.g., AutoDock Vina) models interactions with biological targets like methionine aminopeptidase-1, which is inhibited by pyridinylpyrimidine analogs .
- QSAR studies correlate electronic properties (e.g., HOMO/LUMO energies) with enzyme inhibition potency.
- MD simulations assess binding stability in receptor pockets, such as neurotransmitter receptors studied for pyrrolidine derivatives .
Q. What experimental designs are suitable for studying the environmental fate of this compound?
Adopt methodologies from long-term environmental studies like Project INCHEMBIOL:
- Laboratory phase : Measure hydrolysis rates (pH 4–9), photodegradation under UV light, and soil adsorption coefficients (Koc) .
- Field studies : Use randomized block designs with split-split plots to analyze distribution in water, soil, and biota over multiple seasons .
- Ecotoxicology assays : Evaluate LC50 in model organisms (e.g., Daphnia magna) to assess ecological risks .
Q. How can researchers optimize catalytic systems for asymmetric synthesis of this compound?
- Screen chiral catalysts (e.g., BINOL-derived ligands) in enantioselective Michael additions to form the pyrrolidinone core.
- Compare turnover numbers (TON) and enantiomeric excess (ee) across solvents (e.g., toluene vs. acetonitrile) .
- Use in situ FT-IR or Raman spectroscopy to monitor reaction kinetics and intermediate formation .
Q. What strategies validate target engagement in enzyme inhibition studies?
- In vitro assays : Measure IC50 values against purified enzymes (e.g., methionine aminopeptidase-1) using fluorescence-based substrates .
- Cellular thermal shift assays (CETSA) confirm target binding in live cells.
- SAR analysis : Synthesize analogs with modified pyrimidine/pyrrolidinone groups to identify critical pharmacophores .
Methodological Notes
- Key citations : Prioritized peer-reviewed journals (e.g., Acta Crystallographica, Research on Chemical Intermediates) and environmental study protocols .
- Experimental rigor : Emphasized reproducibility via detailed reaction conditions, analytical validation, and statistical designs (e.g., randomized blocks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
